molecular formula C6H12O2 B013532 trans-1,2-Cyclohexanediol CAS No. 1460-57-7

trans-1,2-Cyclohexanediol

Cat. No. B013532
CAS RN: 1460-57-7
M. Wt: 116.16 g/mol
InChI Key: PFURGBBHAOXLIO-PHDIDXHHSA-N
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Description

Synthesis Analysis

The synthesis of trans-1,2-Cyclohexanediol can be efficiently achieved through the oxidation of cyclohexene with hydrogen peroxide, catalyzed by 1,2-bis[3,5-bis(trifluoromethyl)phenyl]diselane. This method provides a clean and practical access to trans-1,2-Cyclohexanediol under mild conditions, highlighting its high atom-economic properties and eco-friendly approach (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of trans-1,2-Cyclohexanediol is characterized by distinct hydrogen-bond patterns. Studies have shown differences in self-association behavior between its cis and trans isomers, indicating that hydrogen bonding plays a crucial role in determining its molecular arrangement and stability. DFT calculations on monomers, dimers, and trimers provide insight into the effects of hydrogen bonding on its structure (Jesus & Redinha, 2014).

Chemical Reactions and Properties

Trans-1,2-Cyclohexanediol exhibits a range of chemical behaviors and properties, including its role in the synthesis of various compounds. Its bidentate O-donor ligand properties have been utilized in catalytic systems for the efficient synthesis of vinyl sulfides, showcasing its versatility and the impact of its stereochemistry on chemical reactions (Kabir et al., 2010).

Future Directions

: Source

properties

IUPAC Name

(1R,2R)-cyclohexane-1,2-diol
Source PubChem
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InChI

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFURGBBHAOXLIO-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7075347
Record name 1,2-trans-Cyclohexanediol
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Molecular Weight

116.16 g/mol
Source PubChem
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Physical Description

White or cream crystalline powder; [Alfa Aesar MSDS]
Record name trans-1,2-Cyclohexanediol
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Vapor Pressure

0.01 [mmHg]
Record name trans-1,2-Cyclohexanediol
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Product Name

trans-1,2-Cyclohexanediol

CAS RN

1460-57-7, 1072-86-2
Record name trans-1,2-Cyclohexanediol
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Record name 1,2-Cyclohexanediol, trans-
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Record name 1,2-Cyclohexanediol, (1R-trans)-
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Record name 1,2-trans-Cyclohexanediol
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Record name trans-cyclohexane-1,2-diol
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Record name 1,2-CYCLOHEXANEDIOL, TRANS-
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Record name 1,2-CYCLOHEXANEDIOL, (1R-TRANS)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,510
Citations
G Caron, RJ Kazlauskas - The Journal of Organic Chemistry, 1991 - ACS Publications
Quantitative analysis of sequential kinetic resolutions (resolutions that proceed via two or more enantioselective steps) indicates that optimalreinforcement of the enantioselectivities …
Number of citations: 57 0-pubs-acs-org.brum.beds.ac.uk
P Molnár, P Thorey, G Bánsághi, E Székely… - Tetrahedron …, 2008 - Elsevier
A simple method for the resolution of racemic trans-1,2-cyclohexanediol enantiomers is presented in this paper. The chiral discrimination was performed by tartaric acid via …
S Solmi, E Rozhko, A Malmusi, T Tabanelli… - Applied Catalysis A …, 2018 - Elsevier
This paper reports on the catalytic oxidative cleavage of trans-1,2-cyclohexanediol with air, catalysed by supported Au NPs, as one of the steps of a new adipic acid synthesis process. …
E Székely, G Bánsághi, P Thorey… - Industrial & …, 2010 - ACS Publications
A racemic mixture of trans-1,2-cyclohexanediol (CHD) is reacted with S,S- or R,R-tartaric acid in ethanol with a 0.5 or higher molar ratio of resolving agent to racemic CHD. The tartaric …
Number of citations: 13 0-pubs-acs-org.brum.beds.ac.uk
MA Lloyd, GE Patterson, GH Simpson… - … Section B: Structural …, 2007 - scripts.iucr.org
The phases of 1,2,3,4-tetrahydro-2,3-naphthalenediol (or 2,3-tetralindiol) and of 1,2-cyclohexanediol have been investigated. The structure of a very stable 1:1 compound (or co-crystal) …
Number of citations: 22 scripts.iucr.org
P Adlercreutz - Applied microbiology and biotechnology, 1989 - Springer
The enzymatic oxidation of 1,2-cyclohexanediol and related substrates by Gluconobacter oxydans (ATCC 621) was investigated. At low pH, membrane-bound enzymes were active and …
HS Hendrickson, JL Reinertsen - Biochemistry, 1969 - ACS Publications
H. Stewart Hendrickson and James L. Reinertsen abstract: Metal-binding properties of? nm $-l, 2-cyclohexanediol diphosphate were studied as a stereochemical model for metal …
Number of citations: 43 0-pubs-acs-org.brum.beds.ac.uk
AA Rosatella, CAM Afonso… - Journal of Chemical …, 2011 - ACS Publications
This experiment describes a method for cyclohexene oxidation to trans-1,2-cyclohexanediol using p-toluenesulfonic acid (p-TsOH) as promoter and hydrogen peroxide as oxidant in a …
Number of citations: 14 0-pubs-acs-org.brum.beds.ac.uk
C Antonetti, AMR Galletti, P Accorinti, S Alini… - Applied Catalysis A …, 2013 - Elsevier
In this paper we compare two different reactions, aimed at the synthesis of 1,2-cyclohexanediol. Specifically: (a) the direct epoxidation and hydrolysis (dihydroxylation) of cyclohexene to …
B Forquin, J Berthaud, A Jouaiti, N Kyritskas, S Ferlay… - …, 2019 - pubs.rsc.org
Enantiomerically pure chiral trans-1,2-cyclohexanediol ((R,R) or (S,S)) based organic compounds 3b and c bearing two benzoic acid moieties are self-complementary units and thus self…
Number of citations: 1 0-pubs-rsc-org.brum.beds.ac.uk

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